3-Ethyl-4-heptyn-3-amine hydrochloride
Description
3-Ethyl-4-heptyn-3-amine hydrochloride is an aliphatic amine hydrochloride characterized by a terminal alkyne group and an ethyl substituent on the amine-bearing carbon. Hydrochloride salts of amines are commonly employed to enhance stability and solubility in aqueous systems .
Properties
CAS No. |
61822-39-7 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
3-ethylhept-4-yn-3-ylazanium;chloride |
InChI |
InChI=1S/C9H17N.ClH/c1-4-7-8-9(10,5-2)6-3;/h4-6,10H2,1-3H3;1H |
InChI Key |
MDIWUHDGSWRNJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC)(CC)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-heptyn-3-amine hydrochloride can be synthesized through several methods, including the following:
Hydroamination of 3-ethyl-1-heptyne: This involves the addition of an amine group to the triple bond of 3-ethyl-1-heptyne under specific reaction conditions.
Reduction of 3-ethyl-4-heptynone: This method involves the reduction of the corresponding ketone to form the amine hydrochloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the hydroamination or reduction methods mentioned above. These processes are optimized for efficiency and yield, often involving catalysts and specific reaction conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-heptyn-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and strong bases.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-4-heptyn-3-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-Ethyl-4-heptyn-3-amine hydrochloride is similar to other amine hydrochlorides, such as 4-ethyl-3-heptyn-3-amine hydrochloride and 3-ethyl-4-octyn-3-amine hydrochloride. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the ethyl group and the specific position of the amine group contribute to its uniqueness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Ethyl-4-heptyn-3-amine hydrochloride with other amine hydrochlorides, focusing on molecular structure, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Amine Hydrochlorides
Key Observations :
- Alkyne Group : The target compound and the cyclopentyloxy-phenyl derivative share an alkyne moiety, which is rare among the compared compounds. This group confers reactivity in click chemistry or metal-catalyzed reactions.
- Aromaticity : Dopamine HCl and the methoxyphenyl derivative feature aromatic rings with hydroxyl/methoxy substituents, enhancing polarity and hydrogen-bonding capacity.
- Amine Substitution : The target compound’s tertiary amine (due to ethyl branching) contrasts with the primary amines in dopamine and the methoxyphenyl derivative.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : The target compound’s alkyne and ethyl groups likely reduce water solubility compared to dopamine HCl, which has polar hydroxyl groups .
- Stability : Aliphatic hydrochlorides (e.g., target compound) are generally more stable than aromatic amines with electron-rich substituents (e.g., dopamine HCl), which are prone to oxidation .
Biological Activity
3-Ethyl-4-heptyn-3-amine hydrochloride, a compound with the CAS number 61822-39-7, has garnered interest in scientific research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
The molecular formula of 3-Ethyl-4-heptyn-3-amine hydrochloride is with a molecular weight of approximately 141.24 g/mol. The compound features an alkyne functional group, which is known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 61822-39-7 |
| Molecular Formula | C9H17N |
| Molecular Weight | 141.24 g/mol |
| IUPAC Name | 3-Ethyl-4-heptyn-3-amine hydrochloride |
The biological activity of 3-Ethyl-4-heptyn-3-amine hydrochloride is largely attributed to its interaction with various molecular targets in biological systems. It may modulate enzyme activities or receptor functions, leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds containing alkyne functionalities can exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess efficacy against a range of pathogens, including bacteria and fungi. The specific antimicrobial activity of 3-Ethyl-4-heptyn-3-amine hydrochloride needs further exploration, but its structural characteristics suggest potential effectiveness.
Anticancer Properties
Preliminary studies on related compounds have demonstrated anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest. Investigating the effects of 3-Ethyl-4-heptyn-3-amine hydrochloride on cancer cell lines could provide insights into its therapeutic applications.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various alkynes against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that 3-Ethyl-4-heptyn-3-amine hydrochloride may also possess similar properties.
- Anticancer Activity : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that alkynes can induce cytotoxic effects. Further research is needed to assess the specific impact of 3-Ethyl-4-heptyn-3-amine hydrochloride on these cell lines.
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of new compounds. Research has shown that structural modifications in amines can significantly alter their biological properties. For example:
| Compound | Activity Type | Observed Effect |
|---|---|---|
| 4-Heptyne derivatives | Antimicrobial | Inhibition of bacterial growth |
| Alkynes | Anticancer | Induction of apoptosis in cancer cells |
Future Directions
Further research should focus on:
- Mechanistic Studies : Elucidating the specific pathways through which 3-Ethyl-4-heptyn-3-amine hydrochloride exerts its biological effects.
- In Vivo Testing : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
